![molecular formula C13H9BrN2S3 B2638592 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide CAS No. 343374-16-3](/img/structure/B2638592.png)

4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

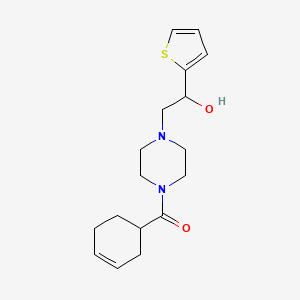

“4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . Thieno[3,2-d]pyrimidines are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines, which includes “4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide”, involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis

The molecular structure of “4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide” is characterized by the presence of a thieno[3,2-d]pyrimidin-4-yl sulfide core, a bromophenyl group at the 4-position, and a methylsulfanyl group at the 2-position .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide” are not explicitly mentioned in the search results .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis of Heterocyclic Compounds : The compound is involved in the synthesis of various heterocyclic compounds like Thieno[2,3-b]pyridines and Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, indicating its utility in the development of new chemical entities with potential biological activities (Abdelriheem, Ahmad, & Abdelhamid, 2015).

- Crystal Structure Analysis : Studies on compounds like 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, which are structurally similar to 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidine, contribute to understanding the crystallographic properties of such compounds (Yang et al., 2014).

Antitumor Activity

- Evaluation of Antitumor Activity : Derivatives of Thieno[3,2-d]pyrimidine, which include structures similar to the compound , have been synthesized and evaluated for their antitumor activity, demonstrating the compound’s relevance in cancer research (Hafez & El-Gazzar, 2017).

Fluorescence Studies

- Photophysical Properties : Research on compounds like benzo[4,5]thieno[3,2-d]pyrimidine derivatives, which are structurally analogous to the compound in focus, sheds light on their fluorescence properties, important for applications in imaging and diagnostics (Yokota et al., 2012).

Heterocyclic Synthesis

- Synthesis of Heterocyclic Derivatives : The compound plays a role in the synthesis of heterocyclic β-enaminonitriles and derivatives, demonstrating its significance in the development of novel heterocyclic compounds with diverse applications (Sherif & Hussein, 1997).

Chemical Reactivity

- Nucleophilic Displacement Studies : Studies on the nucleophilic displacement of methylsulfanyl groups on pyrimidinone scaffolds provide insights into the chemical reactivity and potential modifications of compounds like 4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide (Kikelj et al., 2010).

Propiedades

IUPAC Name |

4-(4-bromophenyl)sulfanyl-2-methylsulfanylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2S3/c1-17-13-15-10-6-7-18-11(10)12(16-13)19-9-4-2-8(14)3-5-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCEAZGUVENKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=N1)SC3=CC=C(C=C3)Br)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromophenyl 2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-yl sulfide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2638511.png)

![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(1-cyano-1-methylethyl)-2-[4-(1H-indol-2-yl)piperidin-1-yl]-N-methylacetamide](/img/structure/B2638523.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)